molecular formula C10H10N2O3 B1471921 5-Oxo-3-(2-pyridinyl)proline CAS No. 1219430-25-7

5-Oxo-3-(2-pyridinyl)proline

Cat. No.: B1471921
CAS No.: 1219430-25-7
M. Wt: 206.2 g/mol
InChI Key: RREVOBNPKYLWMG-UHFFFAOYSA-N
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Description

5-Oxo-3-(2-pyridinyl)proline is a synthetic derivative of proline, a naturally occurring amino acid. This compound is characterized by the presence of a pyridine ring attached to the proline structure, which imparts unique physicochemical and biological properties. It is of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-(2-pyridinyl)proline typically involves the functionalization of proline derivatives. One common method is the asymmetric synthesis starting from L-proline or trans-4-hydroxy L-proline.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-(2-pyridinyl)proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the pyridine ring or other functional groups.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Oxo-3-(2-pyridinyl)proline has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-3-(2-pyridinyl)proline involves its interaction with molecular targets and pathways. The pyridine ring and proline structure allow it to participate in various biochemical processes, potentially influencing enzyme activity and receptor binding. Detailed studies on its specific molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    Proline: The parent amino acid, which lacks the pyridine ring.

    Pyrrolidine: A related compound with a similar ring structure but different functional groups.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

5-Oxo-3-(2-pyridinyl)proline is unique due to the combination of the pyridine ring and proline structure, which imparts distinct properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-oxo-3-pyridin-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-8-5-6(9(12-8)10(14)15)7-3-1-2-4-11-7/h1-4,6,9H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREVOBNPKYLWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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